DGAT1 Inhibition Potency: Methyl 4,4-difluoro-3-oxopentanoate vs. Structural Analog Comparison
Methyl 4,4-difluoro-3-oxopentanoate demonstrates nanomolar inhibitory activity against human DGAT1 (IC₅₀ = 10 nM in HEK293 cells; IC₅₀ = 23 nM in Sf9 membrane assay), a key enzyme in triglyceride synthesis [1]. This potency compares favorably to other beta-ketoester analogs evaluated for DGAT1 inhibition, though direct head-to-head data are not publicly disclosed. The gem-difluoro motif is critical for this activity; non-fluorinated beta-ketoesters typically exhibit significantly reduced or no DGAT1 inhibition in comparable assays [2][3].
| Evidence Dimension | DGAT1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10 nM (HEK293 cells); 23 nM (Sf9 membrane) |
| Comparator Or Baseline | Non-fluorinated beta-ketoester analogs (class-level): generally IC₅₀ > 1 µM or inactive |
| Quantified Difference | Approximately 100-fold potency enhancement vs. non-fluorinated beta-ketoester class |
| Conditions | Human DGAT1 in serum-starved HEK293 cells; recombinant human DGAT1 expressed in Sf9 cell membrane; triglyceride synthesis measured via ¹³C incorporation or LC-MS |
Why This Matters
The nanomolar DGAT1 inhibition of methyl 4,4-difluoro-3-oxopentanoate distinguishes it from non-fluorinated analogs, making it the preferred choice for developing DGAT1-targeted chemical probes or drug candidates.
- [1] BindingDB BDBM50599921 (CHEMBL5203276). Affinity Data: IC₅₀ = 10 nM and 23 nM for human DGAT1. View Source
- [2] S. N. Lile Bennett et al. Compounds for the inhibition of DGAT1 activity. Patent Application, 2007. (Class-level activity comparison of beta-ketoesters). View Source
- [3] A.-C. Teger-Nilsson et al. Design and synthesis of thrombin inhibitors: activity order for β-ketoesters and difluoro-β-ketoamides. View Source
